molecular formula C9H15NO2 B1335490 2-[(2-Furylmethyl)amino]-1-butanol CAS No. 892582-00-2

2-[(2-Furylmethyl)amino]-1-butanol

Cat. No.: B1335490
CAS No.: 892582-00-2
M. Wt: 169.22 g/mol
InChI Key: BCWSSYQZJXXNJK-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

2-[(2-Furylmethyl)amino]-1-butanol (CAS: 892582-00-2) is an organic compound classified as a secondary amino alcohol with a molecular formula of $$ \text{C}9\text{H}{15}\text{NO}_2 $$ and a molecular weight of 169.22 g/mol. It belongs to the broader class of furan derivatives , which are characterized by a five-membered aromatic ring containing one oxygen atom. The compound integrates two key functional groups:

  • A furan ring (C$$4$$H$$3$$O) substituted with a methylamino group.
  • A butanol chain with a hydroxyl group at the terminal carbon.

Amino alcohols, such as this compound, exhibit dual reactivity due to the presence of amine (-NH-) and alcohol (-OH) groups, enabling participation in hydrogen bonding and nucleophilic reactions.

Table 1: Key Chemical Properties

Property Value Source
Molecular Formula $$ \text{C}9\text{H}{15}\text{NO}_2 $$ PubChem
Molecular Weight 169.22 g/mol PubChem
Class Amino alcohol / Furan derivative

Nomenclature and Identification Parameters

The systematic IUPAC name for this compound is 2-(furan-2-ylmethylamino)butan-1-ol , reflecting its furan-substituted methylamino group and four-carbon alcohol chain. Key identifiers include:

Table 2: Nomenclature and Identifiers

Identifier Type Value Source
CAS Registry Number 892582-00-2 PubChem
InChI InChI=1S/C9H15NO2/c1-2-8(7-11)10-6-9-4-3-5-12-9/h3-5,8,10-11H,2,6-7H2,1H3 PubChem
InChI Key BCWSSYQZJXXNJK-UHFFFAOYSA-N PubChem
SMILES CCC(CO)NCC1=CC=CO1 PubChem
DSSTox Substance ID DTXSID30406016 PubChem

The furan-2-ylmethyl group (C$$5$$H$$5$$O) is attached to the amino nitrogen, while the butanol chain extends from the amine-bearing carbon.

Historical Context in Furylmethyl Chemistry

Furan derivatives have been studied since the 19th century, with furfural (C$$5$$H$$4$$O$$_2$$) being one of the earliest biorenewable chemicals isolated in 1821. The development of furan-based compounds accelerated in the 20th century, driven by their utility in industrial solvents, polymers, and pharmaceuticals.

This compound represents a modern iteration of furan chemistry, leveraging the furylmethyl motif for its electronic and steric properties. The furan ring’s aromaticity and oxygen atom enhance solubility and reactivity, making it a versatile scaffold in medicinal and materials chemistry. While specific historical records for this compound are limited, its structural relatives—such as furfurylamine (C$$5$$H$$7$$NO) and hydrofuramide (C$${15}$$H$${12}$$N$$2$$O$$3$$)—have documented applications in agrochemicals and rubber vulcanization.

Structural Features and Functional Groups

The compound’s structure comprises three distinct regions:

  • Furan Ring : A heterocyclic aromatic system with oxygen at the 1-position, contributing to π-electron delocalization and electrophilic substitution reactivity.
  • Methylamino Bridge : Connects the furan ring to the butanol chain, forming a secondary amine (-NH-) capable of hydrogen bonding and alkylation.
  • Butanol Chain : A four-carbon aliphatic chain terminating in a primary alcohol (-CH$$_2$$OH), enabling esterification or oxidation reactions.

Table 3: Functional Group Analysis

Functional Group Position Reactivity
Furan ring C2 of butanol chain Electrophilic substitution, Diels-Alder reactions
Secondary amine (-NH-) Between furan and butanol Nucleophilic attacks, Schiff base formation
Primary alcohol (-OH) Terminal carbon Oxidation to carboxylic acid, esterification

The spatial arrangement of these groups influences the compound’s physicochemical properties, such as boiling point (estimated >200°C) and solubility in polar solvents.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-8(7-11)10-6-9-4-3-5-12-9/h3-5,8,10-11H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWSSYQZJXXNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406016
Record name 2-{[(Furan-2-yl)methyl]amino}butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892582-00-2
Record name 2-{[(Furan-2-yl)methyl]amino}butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resolution of Optical Isomers via L-Tartaric Acid Salts

  • Objective : To obtain optically active 2-amino-1-butanol isomers (d- or l-forms).
  • Method : dl-2-amino-1-butanol is dissolved in an essentially anhydrous organic solvent (methanol, ethanol, or mixtures with ethers or ketones) with L-tartaric acid.
  • Procedure :
    • Use 0.75 to 1.0 mole of L-tartaric acid per mole of 2-amino-1-butanol or a combination of 0.5 mole L-tartaric acid and 0.5 mole of another acid (formic, acetic, propionic, hydrochloric, or hydrobromic acid).
    • Dissolve at reflux temperature, then cool to crystallize the acid L-tartrate salt of d-2-amino-1-butanol.
    • Separate the salt by filtration or centrifugation, wash, and optionally recrystallize.
    • Recover d-2-amino-1-butanol by suspending the salt in water, adding alkaline earth oxide or hydroxide, filtering off inorganic salts, and distilling the filtrate.
  • Solvent Notes : Solvents should be essentially anhydrous, tolerating up to 1% water.
  • Yields : High purity and excellent yields of optically active isomers are obtained by this method.

Introduction of the Furfuryl Group

The key step to prepare this compound is the attachment of the furfuryl group to the amino nitrogen of 2-amino-1-butanol.

Reaction with Furfuryl Halides

  • Reagents : Furfuryl chloride or bromide can be reacted with 2-amino-1-butanol.
  • Mechanism : Nucleophilic substitution where the amino group attacks the electrophilic carbon of the furfuryl halide, displacing the halide and forming the N-furfuryl derivative.
  • Conditions : Typically carried out in anhydrous solvents under mild heating to reflux temperatures to promote reaction without decomposition.
  • Purification : The product can be purified by distillation or recrystallization depending on physical properties.

Reductive Amination with Furfuryl Aldehyde

  • Reagents : Furfuryl aldehyde and 2-amino-1-butanol.
  • Process : The amino group condenses with the aldehyde to form an imine intermediate, which is then reduced (e.g., by sodium borohydride or catalytic hydrogenation) to the secondary amine.
  • Advantages : This method allows for mild conditions and good selectivity.
  • Considerations : Control of pH and temperature is critical to avoid side reactions or polymerization of the furan ring.

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Yield/Purity Notes
1 Synthesis of 2-amino-1-butanol 1-Butene, Cl2, Acetonitrile 15°C, 30-60 min; hydrolysis with HCl reflux 5h ~35% yield, 92% purity Commercially viable, inexpensive
2 Resolution of optical isomers dl-2-amino-1-butanol, L-tartaric acid Reflux in anhydrous MeOH/EtOH, crystallization, alkaline earth hydroxide treatment High purity, excellent yield Solvent choice critical, water <1%
3 Furfurylation via halide 2-amino-1-butanol, furfuryl chloride/bromide Anhydrous solvent, reflux Moderate to high Direct substitution, requires halide
4 Reductive amination 2-amino-1-butanol, furfuryl aldehyde, reducing agent Mild heating, controlled pH High selectivity Avoids halides, mild conditions

Research Findings and Considerations

  • The preparation of 2-amino-1-butanol is well-established with multiple industrially scalable methods, including halogenation-hydrolysis and nitrile addition routes.
  • Optical resolution using L-tartaric acid salts is a robust method to obtain enantiomerically pure amino alcohols, which is important for biological activity.
  • The furfuryl group introduction is typically achieved by nucleophilic substitution or reductive amination, with reductive amination offering milder and more selective conditions.
  • Solvent choice and water content are critical parameters affecting yield and purity, especially during resolution and furfurylation steps.
  • Purification often involves distillation under reduced pressure and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Furylmethyl)amino]-1-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furylmethyl ketone, while substitution reactions can produce a variety of substituted butanol derivatives.

Scientific Research Applications

2-[(2-Furylmethyl)amino]-1-butanol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Furylmethyl)amino]-1-butanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The furan ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-[(2-Furylmethyl)amino]-1-butanol with two structurally related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Group Key Features
This compound* C₉H₁₅NO₂ 169.22 -NH-CH₂-furan Furan ring; polarizable heterocycle
2-(Dimethylamino)-2-phenylbutan-1-ol C₁₂H₁₉NO 193.29 -N(CH₃)₂; phenyl Branched amino group; aromatic ring
2-[(1-Phenylethyl)amino]butan-1-ol C₁₂H₁₉NO 193.28 -NH-CH₂CH₂Ph Phenylethyl chain; extended hydrophobicity

*Note: The molecular formula for this compound is inferred based on structural similarity to analogs.

Key Observations :

  • Steric Effects: The dimethylamino group in 2-(Dimethylamino)-2-phenylbutan-1-ol creates steric hindrance, which may reduce reactivity in nucleophilic reactions compared to the less bulky furylmethyl group .
  • Hydrophobicity: The phenylethyl chain in 2-[(1-phenylethyl)amino]butan-1-ol increases hydrophobicity, suggesting greater membrane permeability than the furan-containing compound .

Biological Activity

2-[(2-Furylmethyl)amino]-1-butanol, with the molecular formula C9H15NO2C_9H_{15}NO_2 and CAS number 892582-00-2, is an organic compound characterized by the presence of a furan ring, an amine group, and an alcohol functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with biological targets at the molecular level. The compound is believed to exert its effects through:

  • Enzyme Inhibition : The presence of the amine group allows for potential interactions with enzymes, possibly inhibiting their activity.
  • Receptor Binding : The furan moiety may facilitate binding to specific receptors, influencing various signaling pathways within cells.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit fungicidal activity against pathogens such as Gibberella fujikuroi, which affects rice crops.
  • Potential as a Pesticide or Herbicide : Given its biological activity, there is potential for its application in agrochemicals aimed at pest control.

Comparative Studies

To understand the biological efficacy of this compound, it is beneficial to compare it with related compounds. The following table summarizes key comparisons:

Compound NameStructure FeaturesBiological ActivityApplications
This compoundFuran ring, amine, alcoholAntimicrobial, fungicidalAgrochemicals
(RS)-2-(Furylmethyl)(imidazol-l-ylcarbonyl)alkanoateImidazole ring additionStrong fungicidal activityAgricultural fungicides
2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acidPiperazine and fluorophenyl groupsReceptor modulationPharmaceuticals

Agricultural Applications

In a study investigating the fungicidal properties of derivatives of this compound, researchers synthesized various analogs and evaluated their efficacy against rice seed diseases. The results indicated that several derivatives exhibited significant antifungal activity in both in vitro and in vivo tests, suggesting that modifications to the original structure can enhance biological effectiveness.

Medicinal Chemistry Insights

Research into similar compounds has revealed that modifications to the furan structure can lead to enhanced bioactivity. For instance, compounds with additional functional groups have shown improved interactions with target enzymes and receptors. This suggests a pathway for optimizing this compound for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-[(2-Furylmethyl)amino]-1-butanol, and what are the critical reaction parameters?

  • Methodology : A common approach involves nucleophilic substitution between furfurylamine and 1,2-epoxybutane under mild alkaline conditions (pH 8–10). Solvent selection (e.g., ethanol or THF) impacts yield due to polarity effects on ring-opening kinetics. Post-reaction purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients .
  • Key Parameters : Temperature (40–60°C), reaction time (12–24 hours), and stoichiometric excess of furfurylamine (1.2–1.5 equivalents) to minimize side products like diastereomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR confirm the furan ring (δ 6.2–7.4 ppm for aromatic protons) and alcohol/amine functionalities (δ 1.5–3.5 ppm).
  • IR : Peaks at 3300–3500 cm1^{-1} (O-H/N-H stretch) and 1600–1650 cm1^{-1} (C=C furan ring).
  • Mass Spectrometry : ESI-MS provides molecular ion [M+H]+^+ at m/z 184.1 (calculated for C9_9H13_{13}NO2_2) .

Advanced Research Questions

Q. How can steric hindrance in the furan ring be mitigated to improve synthesis yields?

  • Strategies :

  • Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance nucleophilic attack on the epoxybutane intermediate .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility but require careful pH control to avoid epoxybutane hydrolysis .
  • Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours) and increases yield (up to 15%) by accelerating kinetics .

Q. What computational methods are suitable for predicting the stereochemical outcomes of this compound synthesis?

  • Approaches :

  • DFT Calculations : Optimize transition-state geometries to predict enantiomeric excess (e.g., B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for polar protic solvents .
    • Validation : Correlate computational data with experimental X-ray crystallography (CCDC deposition recommended) .

Q. How can contradictory data on the compound’s melting point (e.g., 85–92°C vs. 78–82°C) be resolved?

  • Analysis :

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities like unreacted furfurylamine or diastereomers .
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify metastable crystalline forms .
  • Standardization : Adopt strict drying protocols (e.g., vacuum desiccation for 48 hours) to eliminate residual solvent effects .

Data Interpretation & Optimization

Q. What analytical workflows are recommended for resolving conflicting bioactivity data in pharmacological studies?

  • Workflow :

Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify non-linear effects.

Metabolite Profiling : Use LC-MS to rule out degradation products interfering with assays .

Receptor Docking Studies : Perform in silico simulations (AutoDock Vina) to validate binding affinities to target proteins .

Q. How can reaction scalability challenges (e.g., exothermicity) be managed for gram-scale synthesis?

  • Mitigation :

  • Slow Addition Protocols : Gradual introduction of epoxybutane to furfurylamine at 0°C minimizes heat buildup .
  • In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust feed rates dynamically .

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